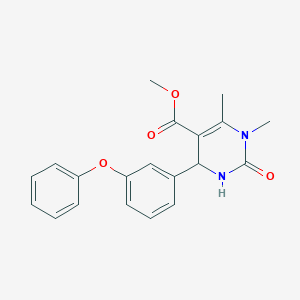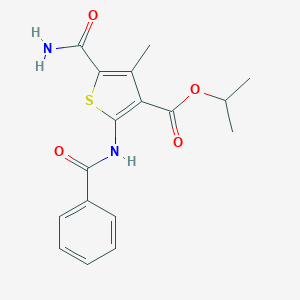
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate, also known as IMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects in scientific research. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities and purified to a high degree of purity. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate is also stable under various conditions, which allows for its use in various assays and experiments. However, there are also limitations to the use of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for the study of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate. One direction is to further investigate its potential therapeutic properties in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the potential toxicity and side effects of Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of thiophene-3-carboxylic acid, benzoyl chloride, isopropylamine, and methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has been shown to have potential therapeutic properties in scientific research. It has been studied for its anticancer, anti-inflammatory, and antioxidant effects. Studies have shown that Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate has also been studied as a potential treatment for diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Nom du produit |
Isopropyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methylthiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
propan-2-yl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-9(2)23-17(22)12-10(3)13(14(18)20)24-16(12)19-15(21)11-7-5-4-6-8-11/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Clé InChI |
SBNRJISRIRXCMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2)C(=O)N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



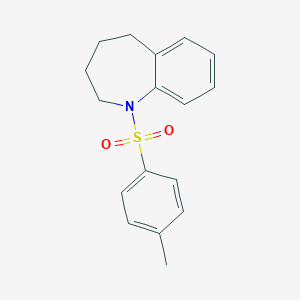
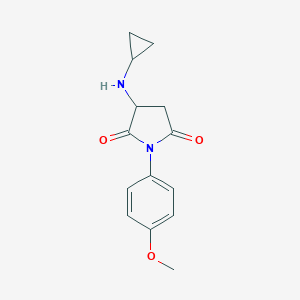
![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B258610.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
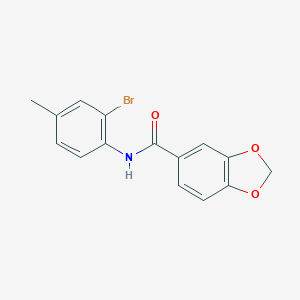
![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)
